2-Allylcyclohexanone

Catalog No.
S662477
CAS No.
94-66-6
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allylcyclohexanone

CAS Number

94-66-6

Product Name

2-Allylcyclohexanone

IUPAC Name

2-prop-2-enylcyclohexan-1-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2

InChI Key

UPGHEUSRLZSXAE-UHFFFAOYSA-N

SMILES

C=CCC1CCCCC1=O

Canonical SMILES

C=CCC1CCCCC1=O

The exact mass of the compound 2-Allylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Allylcyclohexanone is an α-substituted cyclic ketone valued as a versatile intermediate in organic synthesis. Its structure incorporates two distinct reactive sites: a ketone carbonyl group and a terminal allyl (prop-2-enyl) group. This bifunctional nature allows for selective transformations at either the ketone or the alkene, or for intramolecular reactions involving both groups, making it a strategic choice for constructing complex molecular architectures that are inaccessible with simpler saturated analogs.

Direct substitution of 2-allylcyclohexanone with more common, lower-cost analogs like cyclohexanone or 2-methylcyclohexanone is frequently unfeasible. These substitutes lack the pendant allyl group, which is the critical reactive handle for a entire class of synthetic transformations, including intramolecular cyclizations, olefin metathesis, epoxidation, and dihydroxylation. Procuring a saturated analog like 2-methylcyclohexanone eliminates the possibility of forming specific bicyclic systems or introducing functionality on the side chain, which is often the primary reason for selecting this specific precursor. The allyl group's unique electronic and steric properties are essential for achieving the target molecular complexity and reactivity.

Precursor Suitability: High-Yield Synthesis via Claisen Rearrangement

A key, high-yield synthesis route to 2-allylcyclohexanone involves the Claisen rearrangement of cyclohexanone diallyl acetal. This method provides a reliable and efficient pathway to the target compound, with reported yields of 85–91%. This contrasts with direct alkylation methods using cyclohexanone and an allyl halide, which can suffer from issues of poly-alkylation and require strong bases, complicating purification and scale-up. The Claisen route offers a cleaner, more controlled transformation, making the precursor (cyclohexanone diallyl acetal) a strategic starting point for obtaining high-purity 2-allylcyclohexanone.

Evidence DimensionSynthesis Yield
Target Compound Data85–91% yield via Claisen rearrangement of cyclohexanone diallyl acetal
Comparator Or BaselineDirect alkylation of cyclohexanone (potential for lower yields and side products like poly-alkylation)
Quantified DifferenceHigh and reproducible yield (85-91%)
ConditionsRearrangement of cyclohexanone diallyl acetal with p-toluenesulfonic acid in toluene, followed by distillation.

This established high-yield synthesis route ensures a reliable supply and predictable process economics for applications requiring pure 2-allylcyclohexanone as a key intermediate.

Enabling Complex Architectures: Essential Precursor for Bicyclic Ketones

The allyl group is not merely a side chain but an active participant in forming complex carbocyclic frameworks. 2-Allylcyclohexanone is a documented precursor for the synthesis of bicyclo[3.3.1]non-2-en-9-one. This intramolecular cyclization is a transformation that is impossible with saturated analogs like 2-methylcyclohexanone or the parent cyclohexanone, which lack the necessary alkene functionality to form the second ring. The ability to readily form such bicyclic systems is a primary driver for procuring 2-allylcyclohexanone over simpler alternatives.

Evidence DimensionSynthetic Capability
Target Compound DataServes as a direct precursor to bicyclo[3.3.1]non-2-en-9-one
Comparator Or Baseline2-Methylcyclohexanone or Cyclohexanone (cannot undergo this intramolecular cyclization)
Quantified DifferenceQualitative but absolute: enables a class of reactions impossible for the comparators.
ConditionsIntramolecular cyclization reaction conditions (specifics vary).

For any project requiring a bicyclo[3.3.1]nonane core, 2-allylcyclohexanone is a purpose-built starting material, saving multiple synthetic steps compared to building the system from a saturated ketone.

Organoleptic Properties: Differentiated Profile for Fragrance Applications

In fragrance applications, the specific alkyl substituent on the cyclohexanone ring dictates the odor profile. 2-Allylcyclohexanone is described as having a sweet, floral character. This is distinct from the profile of 2-methylcyclohexanone, which is characterized as having a minty and peppermint-like odor. This clear differentiation in organoleptic properties means the two compounds are not interchangeable in fragrance formulations; selecting 2-allylcyclohexanone is a deliberate choice for achieving specific floral and sweet notes that the methyl analog cannot provide.

Evidence DimensionOdor Profile
Target Compound DataSweet, floral
Comparator Or Baseline2-Methylcyclohexanone: Minty, peppermint, cooling
Quantified DifferenceQualitative difference in primary odor descriptors (Floral vs. Minty)
ConditionsStandard organoleptic evaluation by fragrance professionals.

In the fragrance industry, this specific odor profile is a non-negotiable performance attribute, making 2-allylcyclohexanone a required component for certain formulations where a minty note is undesirable.

Intermediate for Fused and Bridged Bicyclic Scaffolds

As a direct consequence of its ability to undergo intramolecular cyclization, 2-allylcyclohexanone is the material of choice for synthesizing complex carbocycles like bicyclo[3.3.1]nonane derivatives. This is particularly relevant in medicinal chemistry and natural product synthesis where such rigid scaffolds are desired.

Specialty Component in Floral and Sweet Fragrance Compositions

The distinct sweet and floral odor profile makes 2-allylcyclohexanone a specific choice for formulators in the fragrance industry. It is used when a non-minty, floral note is required, where substitutes like 2-methylcyclohexanone would be unsuitable due to their strong peppermint character.

Precursor for Synthesizing Biologically Active Molecules

The compound serves as a key starting material for synthesizing molecules of biological interest, such as R-(-)-epilachnene, which is the antipode of a defensive compound produced by the Mexican bean beetle. This highlights its utility in developing agrochemicals or studying chemical ecology, applications where the specific stereochemistry and functionality derived from the allyl group are essential.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94-66-6

General Manufacturing Information

Cyclohexanone, 2-(2-propen-1-yl)-: INACTIVE

Dates

Last modified: 08-15-2023

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